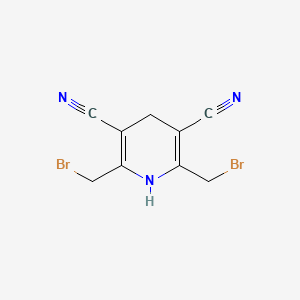
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of bromomethyl groups at the 2 and 6 positions, and cyano groups at the 3 and 5 positions on the dihydropyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the bromination of 2,6-bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile. The reaction is carried out using hydrogen bromide in an aqueous medium at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective bromination of the hydroxymethyl groups to bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted dihydropyridine derivatives.
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine derivatives.
Scientific Research Applications
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of calcium channel blockers and other cardiovascular drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The cyano groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The dihydropyridine ring can undergo redox reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(bromomethyl)pyridine
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(hydroxymethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of both bromomethyl and cyano groups on the dihydropyridine ring. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from other similar compounds.
Properties
CAS No. |
63095-16-9 |
|---|---|
Molecular Formula |
C9H7Br2N3 |
Molecular Weight |
316.98 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H7Br2N3/c10-2-8-6(4-12)1-7(5-13)9(3-11)14-8/h14H,1-3H2 |
InChI Key |
KDDJENLQURIKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(NC(=C1C#N)CBr)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















